Hydrogen-Bond Donor Count: Pyrrolidinyl NH Differentiates from N-Methyl and N-Aryl Analogs
The target compound possesses two hydrogen-bond donor (HBD) sites—the N1–H of the pyrimidine-2,4-dione and the pyrrolidine N–H—while its closest N-methyl analog (1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, CAS 1708268-26-1) has only one HBD (N1–H retained, pyrrolidine N–H replaced by N–CH₃). Common 3-aryl analogs (e.g., 3-phenylthieno[3,2-d]pyrimidine-2,4-dione) also possess only one HBD. This difference is critical because dual HBD capability in the target compound enables bidentate hydrogen-bonding interactions with kinase hinge regions, a pharmacophore feature exploited in FDA-approved kinase inhibitors [1]. The N-methyl analog, lacking the pyrrolidine NH, cannot form this interaction without further scaffold modification [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD (N1–H + pyrrolidine N–H) |
| Comparator Or Baseline | N-methyl analog (CAS 1708268-26-1): 1 HBD; Typical 3-aryl analog (e.g., 3-phenylthieno[3,2-d]pyrimidine-2,4-dione): 1 HBD |
| Quantified Difference | Δ = +1 HBD vs. both comparators |
| Conditions | Structural analysis based on SMILES and molecular formula; experimentally validated HBD count per Lipinski's rules from vendor datasheets |
Why This Matters
An additional HBD enables distinct hydrogen-bonding patterns to kinase hinge residues, directly influencing target selectivity and is a primary reason a medicinal chemist would select this compound over N-methyl or N-aryl analogs for lead optimization programs.
- [1] Roskoski R Jr. Classification of small molecule protein kinase inhibitors based upon the structures of their drug–enzyme complexes. Pharmacol Res. 2016;103:26-48. View Source
- [2] Liao JJ. Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. J Med Chem. 2007;50(3):409-424. View Source
